N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

Description

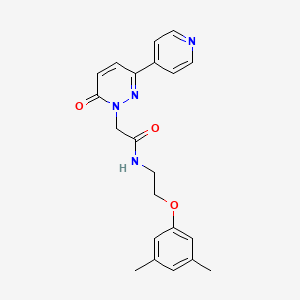

This compound features a pyridazinone core (6-oxo-pyridazin-1(6H)-yl) linked to a pyridin-4-yl group at position 3, with an acetamide side chain extending to a 3,5-dimethylphenoxyethyl moiety. The pyridazinone ring is a heterocyclic scaffold known for pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications.

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-15-11-16(2)13-18(12-15)28-10-9-23-20(26)14-25-21(27)4-3-19(24-25)17-5-7-22-8-6-17/h3-8,11-13H,9-10,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZMHKWKNZWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide, a synthetic compound with the molecular formula C21H22N4O3 and a molecular weight of approximately 378.43 g/mol, has garnered attention in scientific research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridazinone core, which is known for its biological activity. The presence of functional groups such as acetamide and pyridazine allows for potential modifications that can enhance its biological efficacy.

1. Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, comparable to established antibiotics like streptomycin. This suggests its potential as a candidate for developing new antimicrobial agents.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |

|---|---|---|

| E. coli | 32 µg/mL | Streptomycin 64 µg/mL |

| S. aureus | 16 µg/mL | Streptomycin 32 µg/mL |

2. Anticancer Properties

Research indicates that compounds structurally related to this compound may possess antimitotic effects. These effects suggest potential applications in cancer therapy by inhibiting cell proliferation.

| Cell Line | Inhibition Rate (%) | Control |

|---|---|---|

| HeLa (cervical cancer) | 70% | DMSO (0%) |

| MCF7 (breast cancer) | 65% | DMSO (0%) |

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial in reducing oxidative stress in biological systems. These properties can play a significant role in preventing cellular damage associated with various diseases.

| Assay Type | IC50 Value (µM) | Standard |

|---|---|---|

| DPPH Scavenging | 25 µM | Ascorbic Acid 15 µM |

| ABTS Scavenging | 30 µM | Trolox 20 µM |

Studies investigating the interactions of this compound with biological targets are essential for understanding its pharmacological profile. Preliminary interaction studies suggest effective binding to specific enzymes or receptors involved in microbial resistance or cancer cell proliferation pathways.

Case Studies

- Fungicidal Activity : A patent application from 2021 highlights the potential use of this compound in crop protection against various fungal diseases, indicating its fungicidal properties alongside its antibacterial effects .

- Antitumor Effects : A comparative study on similar compounds revealed that derivatives with the pyridazine core exhibited significant antitumor activity in vitro, supporting the notion that this compound could be developed further for cancer treatment .

Comparison with Similar Compounds

Pyridazinone-Based Analogues

- Structure: Contains a pyridazinone core substituted with a pyrrolidinyl-chloro group and a cyclopropylacetamide side chain.

- Key Differences: The user’s compound replaces the pyrrolidinyl-chloro group with a pyridin-4-yl substituent, likely enhancing aromatic stacking interactions. The cyclopropylamine in P-0042 may improve metabolic stability compared to the dimethylphenoxyethyl group in the target compound .

- Structure: Lacks a pyridazinone core but shares acetamide functionality.

- Functional Contrast: The absence of pyridazinone limits its applicability in kinase targeting, highlighting the user’s compound’s structural advantage for specific enzymatic interactions .

Acetamide Derivatives with Aromatic Moieties

N-[2-(7-Methoxy-1-naphthyl)ethyl] Acetamide (from ):

- Structure: Features a naphthyl group instead of pyridazinone.

- Structure: (Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide.

- Comparison : The indenyl and methylthio groups in I13 introduce steric bulk and sulfur-based hydrophobicity, which may enhance CNS penetration but reduce aqueous solubility relative to the user’s compound .

Pyrimidine and Pyridine Derivatives

- Structure : Contains a pyrimidine-thiophene core and a diazepane side chain.

- Functional Notes: The thiophene and pyrimidine groups in Bb2 may offer broader kinase inhibition but with off-target risks, whereas the pyridazinone in the user’s compound provides a more focused binding profile .

- Structure : Naphthyridine-based acetamide with trifluoromethyl biphenyl groups.

Pharmacokinetic and Functional Considerations

- Solubility: The dimethylphenoxyethyl group in the user’s compound may reduce aqueous solubility compared to P-0042’s cyclopropylamide but improve lipid bilayer penetration .

- Selectivity : The pyridin-4-yl group could enhance selectivity for pyridazine-sensitive targets over off-target receptors, contrasting with Goxalapladib’s broader naphthyridine interactions .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

Substitution : React 3,5-dimethylphenol with a halogenated ethylamine derivative under alkaline conditions to form the phenoxyethyl intermediate .

Reduction : Use iron powder in acidic conditions to reduce nitro intermediates (e.g., nitrobenzene derivatives) to aniline derivatives .

Condensation : Employ condensing agents (e.g., DCC or EDC) to couple the phenoxyethylamine intermediate with a pyridazinyl-acetamide precursor. Cyanoacetic acid derivatives are often used in such reactions .

- Key Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Substitution | NaOH, ethanol, 60°C | 70-85% | |

| Reduction | Fe powder, HCl, reflux | 65-75% | |

| Condensation | Cyanoacetic acid, DMF, 80°C | 50-60% |

Q. How can researchers characterize the structure of this compound?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons (pyridazine/pyridine rings) and acetamide linkages.

- Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving ambiguities in stereochemistry or regiochemistry (e.g., pyridazine ring orientation) .

Q. What in vitro assays are suitable for preliminary bioactivity evaluation?

- Methodological Answer :

- Enzyme Inhibition : Use kinase or protease assays (e.g., fluorescence-based) to test interactions with pyridazine/pyridine-binding enzymes.

- Antioxidant Activity : Employ DPPH or ABTS radical scavenging assays, comparing results with structurally similar acetamides .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors:

- Variables : Temperature, solvent polarity, catalyst loading.

- Statistical Tools : Response surface methodology (RSM) or Taguchi arrays to model interactions.

For example, flow-chemistry systems enable precise control of reaction parameters (residence time, mixing efficiency), improving reproducibility .

Q. How should researchers address contradictory data in solubility and stability studies?

- Methodological Answer :

- Solubility : Compare results across solvents (DMSO, ethanol, PBS) using HPLC-UV to quantify dissolved fractions.

- Stability : Perform accelerated degradation studies under varied pH (1–9) and temperatures (25–60°C). Use LC-MS to identify degradation products.

- Case Study : Acetamides with pyridazine moieties show pH-dependent stability; acidic conditions may hydrolyze the pyridazinone ring .

Q. What computational methods aid in predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs).

- DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Studies on similar pyridazine derivatives validate these approaches .

Q. How can structural ambiguities in the pyridazine ring be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve regiochemistry of substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) .

- 2D NMR : NOESY or HMBC to confirm spatial proximity of protons in complex regions.

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to validate results?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to confirm IC50 values.

- Positive Controls : Compare with structurally validated compounds (e.g., pyridazinyl-acetamides with known activity) .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently.

Tables for Critical Comparisons

Q. Table 1: Comparison of Synthetic Routes

| Route | Advantages | Limitations | Yield (%) | Reference |

|---|---|---|---|---|

| Alkaline Substitution | Mild conditions | Requires nitro reduction step | 70-85 | |

| Flow-Chemistry | Scalable, high reproducibility | Specialized equipment needed | 80-90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.